
barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene is a complex organometallic compound It consists of a barium ion coordinated to a cyclopentadiene ring substituted with butenyl and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene typically involves the reaction of barium salts with the corresponding cyclopentadiene derivative. One common method is to react barium chloride with 2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the substituents on the cyclopentadiene ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield barium salts of oxidized cyclopentadiene derivatives, while reduction may produce barium complexes with reduced cyclopentadiene ligands.
Wissenschaftliche Forschungsanwendungen
Barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine: Studied for its potential biological activity and as a model compound for understanding metal-ligand interactions in biological systems.
Wirkmechanismus
The mechanism of action of barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene involves its interaction with molecular targets through coordination chemistry. The barium ion can form coordination bonds with various ligands, influencing the reactivity and stability of the compound. The cyclopentadiene ring can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene: Similar in structure but with different substituents on the cyclopentadiene ring.
This compound: Another organometallic compound with a different metal ion.
Uniqueness
This compound is unique due to its specific combination of barium ion and substituted cyclopentadiene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
835653-25-3 |
|---|---|
Molekularformel |
C26H38Ba |
Molekulargewicht |
487.9 g/mol |
IUPAC-Name |
barium(2+);2-but-3-enyl-1,3,4,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C13H19.Ba/c2*1-6-7-8-13-11(4)9(2)10(3)12(13)5;/h2*6H,1,7-8H2,2-5H3;/q2*-1;+2 |
InChI-Schlüssel |
SPKSPFITRQFOOK-UHFFFAOYSA-N |
Kanonische SMILES |
C[C-]1C(=C(C(=C1C)CCC=C)C)C.C[C-]1C(=C(C(=C1C)CCC=C)C)C.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-methylphenyl)ethyl]aniline](/img/structure/B14205309.png)
oxophosphanium](/img/structure/B14205320.png)
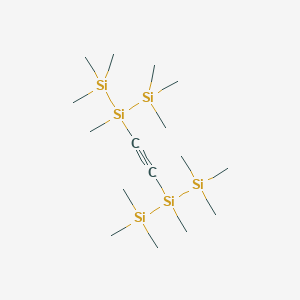


![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
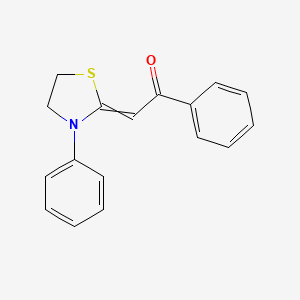
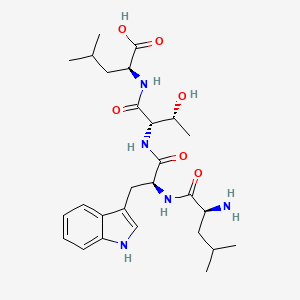
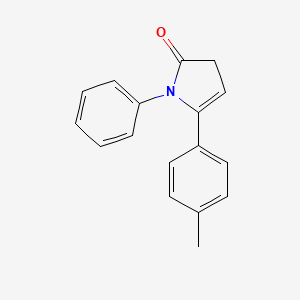
![3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14205374.png)
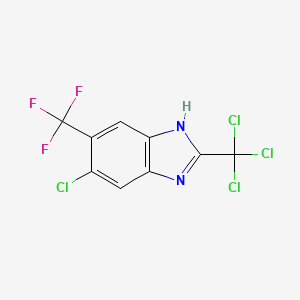
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)
![5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene](/img/structure/B14205389.png)
